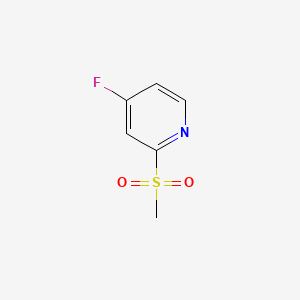

4-Fluoro-2-(methylsulfonyl)pyridine

Description

De Novo Construction of Pyridine (B92270) Ring Systems

The initial step in synthesizing the target compound is the creation of the pyridine ring. This can be achieved through various methods, including building the ring from acyclic precursors.

A powerful method for constructing pyridine rings is the [2+2+2] cycloaddition reaction, which involves the combination of two alkyne molecules and a nitrile. magtech.com.cnnih.gov This approach is highly efficient as it forms multiple carbon-carbon bonds in a single step. magtech.com.cn Transition metal catalysts, such as those based on cobalt, rhodium, ruthenium, iron, and nickel, are crucial for controlling the regioselectivity of the reaction. magtech.com.cnscilit.com These catalysts play a key role in assembling highly substituted and chiral pyridines, which are otherwise challenging to synthesize. researchgate.net

Recent advancements have focused on developing asymmetric catalytic systems to produce enantioenriched pyridine derivatives. researchgate.net For instance, cobalt-catalyzed [2+2+2] cycloadditions have been successfully employed for the synthesis of pyridines with all-carbon quaternary centers. researchgate.net Another approach involves the [4+2] cycloaddition of 1-azadienes with alkynes, which can be achieved through either thermal pericyclic reactions or transition metal catalysis. rsc.org Transition metal catalysis in this context can proceed via C-H bond activation or N-O bond activation of the 1-azadiene substrate. rsc.org

Table 1: Transition Metal Catalysts in Pyridine Synthesis

| Catalyst Type | Reaction Type | Reactants | Product Type | Ref |

|---|---|---|---|---|

| Cobalt, Rhodium, Ruthenium, Iron, Nickel | [2+2+2] Cycloaddition | Alkynes, Nitriles | Substituted Pyridines | magtech.com.cnscilit.com |

| Cobalt-based | Asymmetric [2+2+2] Cycloaddition | Alkyne-bearing malononitriles, Terminal alkynes | Pyridines with chiral quaternary carbon stereocenters | researchgate.net |

| Rhodium-based | [3+3] Cycloaddition | Not specified | 3-Carbonyl Pyridines | illinois.edu |

Multicomponent reactions (MCRs) offer a highly efficient route to complex pyridine structures by combining three or more starting materials in a single synthetic operation. taylorfrancis.comrsc.org The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] approach, which has been modified for the synthesis of non-symmetrical pyridines through a [3+2+1] disconnection. taylorfrancis.com Other notable condensation reactions for pyridine synthesis include the Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke reactions. acsgcipr.org These methods often involve the formation of carbon-carbon bonds through Michael or aldol-type reactions and can be performed as sequential or "one-pot" processes. acsgcipr.org

A recently developed three-component synthesis of polysubstituted pyridines is based on the Diels-Alder reactions of 2-azadienes, which are formed in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.govwhiterose.ac.uk This two-pot process provides rapid access to a diverse range of tri- and tetrasubstituted pyridines. nih.govwhiterose.ac.uk While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are effective, they can be limited by the requirement for multiple electron-withdrawing groups in the reactants. nih.govwhiterose.ac.uk

Table 2: Common Multicomponent and Condensation Reactions for Pyridine Synthesis

| Reaction Name | Description | Reactant Types | Ref |

|---|---|---|---|

| Hantzsch Dihydropyridine (B1217469) Synthesis | Condensation of an aldehyde with two equivalents of a β-ketoester and ammonia. organic-chemistry.org | Aldehyde, β-ketoester, Ammonia | taylorfrancis.comorganic-chemistry.org |

| Guareschi-Thorpe Reaction | Condensation reaction for pyridine synthesis. | Not specified | acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines and enones. illinois.edu | Enamines, Enones | illinois.eduacsgcipr.org |

| Kröhnke Pyridine Synthesis | Condensation reaction utilizing pyridinium (B92312) salts. baranlab.org | Pyridinium ylides, α,β-Unsaturated carbonyls | acsgcipr.orgbaranlab.org |

Introduction and Functionalization of Fluorine on Pyridine Scaffolds

Once the pyridine ring is formed, the next critical step is the introduction of the fluorine atom at the desired position.

Direct C-H fluorination of pyridines offers an atom-economical approach to fluorinated pyridines. A notable method utilizes silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines, showing a high preference for the position adjacent to the nitrogen atom. nih.govorgsyn.org This reaction proceeds under mild conditions, often at ambient temperature, and is tolerant of a wide range of functional groups. nih.govorgsyn.org The use of pre-fluorinated building blocks is a common alternative strategy to avoid the challenges of direct fluorination. orgsyn.org

Another approach involves the use of elemental fluorine mixed with iodine, which selectively fluorinates pyridine and quinoline (B57606) derivatives at the 2-position. rsc.org This method is believed to proceed through an N-iodo-heterocyclic intermediate. rsc.org For the synthesis of 3-fluorinated imidazo[1,2-a]pyridines, Selectfluor has been used as the fluorinating agent in aqueous conditions. acs.org The Balz-Schiemann reaction of 4-aminopyridine (B3432731) is a viable, though potentially challenging, method for producing 4-fluoropyridine (B1266222). nii.ac.jp The instability of 4-fluoropyridine necessitates its conversion to a stable salt adduct for storage and handling. google.com

For meta-substituted fluoropyridines, direct fluorination of pyridine N-oxides has been shown to be effective. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.gov

Information specifically on defluorocycloaddition approaches for the synthesis of 4-fluoro-2-(methylsulfonyl)pyridine or its direct precursors was not prominently available in the searched literature. This suggests that while cycloaddition reactions are fundamental to forming the pyridine core, the introduction of the fluoro-substituent is more commonly achieved through direct fluorination or by using fluorinated starting materials. The synthesis of 4-fluoropyridines has been achieved via a cascade reaction starting from the aza-Cope rearrangement of 4-(2-fluoroallyl)oxazol-5(4H)-ones. thieme-connect.de

The activation and subsequent functionalization of C-F bonds in fluorinated pyridines is an area of significant research interest. baranlab.org While the C-F bond is strong, its activation in heterocyclic aromatic compounds can be more facile than in non-heterocyclic analogues. acs.org Nickel complexes have been shown to be effective precatalysts for the hydrodefluorination (HDF) of pyridines. chemrxiv.orgchemrxiv.org For instance, a bench-stable nickel(0) complex can selectively hydrodefluorinate 2-fluoro and 2,6-difluoropyridines at the 2- and 6-positions under mild conditions. chemrxiv.orgchemrxiv.org

The regioselectivity of C-F bond activation can be influenced by the position of other substituents on the pyridine ring. chemrxiv.org For example, a fluorine atom at the 3-position can facilitate the HDF at the 2-position. chemrxiv.org In some cases, C-F bond activation can lead to C-C bond formation, as demonstrated by the reaction between fluoropyridines and cyclopropyl (B3062369) groups at a zirconium center, which selectively occurs at the 2-position of the pyridine ring. acs.org This reaction is thermodynamically driven by the formation of a strong Zr-F bond. acs.org

The installed fluoride in a fluoropyridine can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of other functional groups. acs.org This two-step sequence of C-H fluorination followed by SNAr provides a versatile platform for the late-stage functionalization of complex pyridine-containing molecules. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSODIXIGLPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694818 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207613-69-1 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Methylsulfonyl Pyridine and Its Precursors

Incorporation of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is a critical step in the synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine. This functional group significantly influences the chemical properties and reactivity of the molecule. The primary methods for its incorporation involve the oxidation of a corresponding methylthio precursor or, less commonly for this specific scaffold, direct sulfonylation.

Oxidation of Methylthio Precursors to Methylsulfonyl Groups

A prevalent and reliable method for constructing the methylsulfonyl group is the oxidation of a 2-(methylthio)pyridine (B99088) precursor. This two-step process, involving the initial formation of a sulfoxide (B87167) followed by further oxidation to the sulfone, allows for a controlled and high-yielding transformation. A variety of oxidizing agents have been proven effective for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly employed oxidants include meta-chloroperoxybenzoic acid (m-CPBA), which is highly effective for converting methylthio groups into their corresponding methylsulfonyl derivatives. organic-chemistry.org Hydrogen peroxide (H₂O₂) is another widely used reagent, often in the presence of a catalyst to enhance its efficacy and control the reaction outcome. researchgate.net For instance, the oxidation of sulfides to sulfones can be achieved with 30% hydrogen peroxide, and the process can be catalyzed by systems such as sodium tungstate. researchgate.net The reaction selectivity between the sulfoxide and sulfone can often be controlled by adjusting the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org

Table 1: Oxidizing Agents for the Conversion of Methylthio to Methylsulfonyl Groups

| Oxidizing Agent | Typical Conditions | Notes |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to room temperature | Highly efficient and generally provides good yields. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., Na₂WO₄) | An environmentally benign option; selectivity can be tuned. researchgate.net |

| Potassium Permanganate (KMnO₄) | Acetic acid/water | A strong oxidant, care must be taken to avoid over-oxidation of other functional groups. |

| Oxone® (Potassium peroxymonosulfate) | Methanol/water | A versatile and stable solid oxidant. |

The oxidation of a 2-(methylthio)pyridine intermediate is a cornerstone of many synthetic routes, providing a dependable pathway to the desired 2-(methylsulfonyl)pyridine (B98560) core structure.

Direct Sulfonylation Methods

Direct sulfonylation involves the introduction of the SO₂Me group onto the pyridine (B92270) ring in a single step, typically through an electrophilic substitution or a nucleophilic aromatic substitution mechanism. However, for electron-deficient rings like fluorinated pyridines, electrophilic substitution is challenging. Nucleophilic aromatic substitution (SₙAr) offers a more viable approach, where a suitable leaving group at the 2-position of the 4-fluoropyridine (B1266222) ring is displaced by a methylsulfinate salt (e.g., sodium methanesulfinate). This approach is contingent on the presence of a good leaving group, such as a halogen, at the target position. While direct methods can streamline a synthesis, they are less frequently reported for this specific target compared to the oxidation of methylthio precursors.

Directed Synthesis of this compound

The construction of the fully substituted this compound molecule requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the substituents. Strategies range from stepwise functionalization of a pre-existing pyridine ring to more convergent one-pot procedures.

Stepwise Functionalization Approaches

Stepwise approaches are common and allow for the controlled introduction of each functional group. A logical and frequently employed strategy for a related compound, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, provides a strong model for the synthesis of the target molecule. acs.orgacs.org This approach begins with a di-halogenated pyridine, which is then sequentially functionalized.

A plausible stepwise synthesis would commence with a precursor like 2,X-dihalo-4-fluoropyridine (where X is a halogen). The synthesis would proceed via the following key steps:

Selective Nucleophilic Substitution: The more reactive halogen at the 2-position is selectively displaced by sodium thiomethoxide (NaSMe) to yield 4-fluoro-2-(methylthio)pyridine.

Oxidation: The intermediate thioether is then oxidized to the final methylsulfonyl group using an appropriate oxidizing agent, such as m-CPBA or Oxone®, as detailed in section 2.3.1.

This stepwise method offers excellent control over the regiochemistry and is adaptable to various substituted pyridines.

One-Pot Procedures for Streamlined Synthesis

To improve efficiency and reduce the number of isolation steps, one-pot procedures are highly desirable. Research has demonstrated the successful one-pot synthesis of analogous compounds like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, which can be adapted for the target molecule. acs.orgnih.gov Such a procedure would typically involve the sequential addition of reagents to a single reaction vessel.

For instance, starting from a suitable di-halogenated fluoropyridine, sodium thiomethoxide could be added to perform the initial substitution. Without isolating the intermediate thioether, an oxidizing agent is then introduced into the same pot to effect the oxidation to the sulfone. This streamlined approach has been shown to be high-yielding and suitable for large-scale production. acs.orgnih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Stepwise Functionalization | High degree of control, easier optimization of individual steps. | More time-consuming, requires isolation of intermediates, potentially lower overall yield. |

| One-Pot Procedure | Increased efficiency, reduced waste, saves time and resources. acs.orgnih.gov | Can be more challenging to optimize, potential for side reactions. |

Large-Scale Preparative Methods for Key Building Blocks

The accessibility of key starting materials is crucial for the efficient synthesis of this compound, particularly on an industrial scale. A critical precursor is 4-fluoropyridine or a derivative thereof.

The synthesis of 4-fluoropyridine itself can be challenging due to the compound's instability in aqueous or acidic conditions. nii.ac.jprsc.org A common laboratory-scale method is the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine (B3432731) with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium salt. nii.ac.jprsc.org Modifications to the workup procedure are often necessary to mitigate polymerization and hydrolysis of the product. nii.ac.jp

For larger-scale syntheses, diazotization-fluorination in anhydrous hydrogen fluoride (B91410) (HF) is a viable, albeit hazardous, alternative that can provide higher yields. google.com Patents have described industrial processes for preparing various fluoropyridine compounds, emphasizing reaction conditions that are amenable to mass production. google.com

A highly relevant large-scale method involves the one-pot synthesis of building blocks like 5-chloro-3-fluoro-2-iodopyridine (B1588823) from the inexpensive starting material 3,5-dichloro-2-iodopyridine. acs.orgnih.gov This demonstrates the feasibility of producing complex, multi-functionalized pyridine precursors on a large scale, which are then readily converted to the final methylsulfonyl products. acs.orgnih.gov

Stereoselective Synthesis of Pyridine Derivatives Relevant to this compound

The introduction of stereocenters into the pyridine ring is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of substituents can significantly impact biological activity. While direct stereoselective synthesis of this compound is not extensively documented, a variety of methods for the stereoselective synthesis of chiral pyridine derivatives have been developed. These methodologies are relevant as they can be conceptually applied to precursors or analogues of this compound, aiming to control the spatial orientation of functional groups.

One notable strategy involves the asymmetric C3-allylation of pyridines. acs.org This method utilizes a combination of borane (B79455) and iridium catalysis to achieve the direct C-H functionalization of the pyridine ring at the C3 position with high enantioselectivity. acs.org The process begins with a borane-catalyzed hydroboration of pyridine to form a nucleophilic dihydropyridine (B1217469) intermediate. This intermediate then undergoes an enantioselective allylation catalyzed by an iridium complex, followed by oxidative aromatization to yield the C3-allylated pyridine. acs.org This approach has demonstrated excellent enantioselectivity, in some cases exceeding 99% enantiomeric excess (ee), and is applicable to the late-stage functionalization of complex pyridine-containing molecules. acs.org

Another significant advancement is the asymmetric construction of functionalized 1,2-dihydropyridines and their subsequent conversion to chiral pyridine derivatives bearing adjacent stereocenters. acs.org This metal-free catalytic approach employs an asymmetric allylic alkylation followed by a stereospecific non-oxidative aromatization. acs.org The initial allylic alkylation of α-cyano-substituted pyridines with Morita-Baylis-Hillman (MBH) carbonates proceeds with high enantioselectivity and diastereoselectivity. acs.org The resulting allylic dihydropyridines can then be transformed into highly functionalized pyridine products with well-defined adjacent quaternary and tertiary stereocenters. acs.org

The catalytic stereoselective dearomatization of pyridines represents a powerful tool for generating chiral partially hydrogenated pyridine derivatives, such as 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones. mdpi.com These structures are valuable intermediates in the synthesis of complex alkaloids and bioactive molecules. mdpi.com The dearomatization can proceed through either electrophilic or nucleophilic activation of the pyridine ring. mdpi.com For instance, the use of chiral catalysts can direct the stereoselective addition of nucleophiles to activated pyridinium (B92312) species. acs.org

Furthermore, the asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines derived from chiral auxiliaries, such as (S)-valinol, provides a pathway to enantiomerically enriched 2-substituted pyridines. nih.govnih.gov The addition of chloromethyllithium to a chiral imine derived from 2-pyridinecarboxaldehyde (B72084) can generate a 1,2-disubstituted aziridine (B145994) with good diastereoselectivity. nih.gov Subsequent regioselective ring-opening of the aziridine by various nucleophiles, a reaction that can be catalyzed by Lewis acids like cerium trichloride (B1173362) heptahydrate, introduces a functionalized substituent at the 2-position of the pyridine ring. nih.gov

A rhodium-catalyzed asymmetric reductive Heck reaction has also been developed to produce enantioenriched 3-substituted tetrahydropyridines. nih.gov This method involves the carbometalation of a dihydropyridine intermediate with aryl, heteroaryl, or vinyl boronic acids in the presence of a chiral rhodium catalyst, yielding 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These products can then be further reduced to the corresponding chiral piperidines, demonstrating a versatile route to these important structural motifs. nih.gov

The following table summarizes selected examples of stereoselective syntheses of pyridine derivatives, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric C3-Allylation | HBpin, Ir-catalyst | Pyridine | C3-Allylated Pyridine | Up to >99% ee acs.org |

| Asymmetric Allylic Alkylation | Metal-free catalyst | α-Cyano-substituted Pyridine, MBH Carbonate | Functionalized 1,2-Dihydropyridine | High enantioselectivities and excellent diastereoselectivities acs.org |

| Asymmetric Aziridination | Chloromethyllithium, (S)-valinol derivative | 2-Pyridinecarboxaldehyde | 2-(2-Pyridyl)aziridine | Good diastereoselectivity nih.gov |

| Aziridine Ring-Opening | CeCl₃·7H₂O | 2-(2-Pyridyl)aziridine | 2-Substituted Pyridine | Complete or prevalent regioselectivity nih.gov |

| Asymmetric Reductive Heck | Rh-catalyst, (S)-BINAP | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | High yield and excellent enantioselectivity nih.gov |

These methodologies underscore the progress in achieving stereocontrol in the synthesis of pyridine-containing molecules. While not directly applied to this compound, they provide a conceptual framework for the future design of stereoselective syntheses of this and related compounds.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 2 Methylsulfonyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. In 4-fluoro-2-(methylsulfonyl)pyridine, the electron-withdrawing nature of both the fluorine and methylsulfonyl groups facilitates the attack of nucleophiles on the electron-deficient pyridine (B92270) ring.

In SNAr reactions involving this compound, the displacement of the fluorine atom is generally favored over the displacement of the methylsulfonyl group. This is attributed to the superior leaving group ability of fluoride (B91410) in many SNAr reactions on electron-deficient heteroaromatics. The order of reactivity for leaving groups in such reactions is often F > Cl > Br > I. researchgate.net The strong electron-withdrawing nature of the methylsulfonyl group at the 2-position enhances the electrophilicity of the C4 position, making the fluorine atom more susceptible to nucleophilic attack.

Research has shown that in reactions with various nucleophiles, the fluorine atom is selectively displaced. For instance, reactions with amines and thiols typically result in the substitution of the fluorine, leaving the methylsulfonyl group intact. This chemoselectivity allows for the strategic introduction of a wide range of functional groups at the 4-position of the pyridine ring.

The regioselectivity of nucleophilic attack on the pyridine ring of this compound is directed by the activating effects of both the ring nitrogen and the substituents. In SNAr reactions, nucleophilic attack is favored at positions ortho and para to the electron-withdrawing nitrogen atom. In this specific molecule, the fluorine is at the 4-position (para) and the methylsulfonyl group is at the 2-position (ortho).

The attack of a nucleophile at the C4 position, leading to the displacement of the fluorine atom, results in a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com Similarly, attack at the C2 position would also allow for such stabilization. However, the attack at the para (C4) position is often kinetically favored over the ortho (C2) position due to reduced steric hindrance from the adjacent ring nitrogen's lone pair. stackexchange.com

Computational studies on analogous systems like 2-MeSO2-4-chloropyrimidine have shown that while LUMO analysis might suggest reactivity at both C2 and C4, other factors such as hydrogen bonding can direct the regioselectivity. wuxiapptec.com For this compound, the inherent preference for attack at the 4-position is generally observed.

The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of the methylsulfonyl group. This powerful electron-withdrawing group, positioned ortho to the nitrogen, strongly activates the entire pyridine ring towards nucleophilic attack, particularly at the C4 and C6 positions. The combined electron-withdrawing effects of the ring nitrogen and the methylsulfonyl group make the C4 position, where the fluorine is located, highly electrophilic.

The influence of such activating groups is a well-established principle in SNAr chemistry. The rate of reaction is directly related to the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The sulfonyl group is one of the most effective activating groups for this purpose. The presence of fluorine as the leaving group further accelerates the reaction, as the C-F bond is highly polarized and fluoride is a good leaving group in this context. researchgate.net

Cross-Coupling Chemistry

This compound is also a valuable substrate in various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds. In the context of this compound, the fluorine atom can serve as a leaving group in palladium-catalyzed couplings with boronic acids or their derivatives. While C-F bond activation is generally more challenging than that of other halogens, the electron-deficient nature of the pyridine ring in this molecule facilitates the oxidative addition of palladium to the C-F bond.

Research on similar substrates, such as pyridine-2-sulfonyl fluorides, has demonstrated successful Suzuki-Miyaura couplings with various aryl and heteroaryl boronic acids. nih.govclaremont.edu These reactions often require specific palladium catalysts and conditions to achieve good yields. nih.govclaremont.edu The choice of ligand, base, and solvent is crucial for efficient transmetalation and reductive elimination steps in the catalytic cycle. For instance, catalysts based on Pd(dppf)Cl2 have been shown to be effective. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | nih.gov |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | RT - 100 | nih.gov |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and selectivity profiles. Nickel catalysts are particularly effective in activating less reactive C-F bonds. beilstein-journals.org For this compound, nickel catalysis can provide an efficient route to C-C bond formation at the 4-position.

The mechanism of nickel-catalyzed C-F bond activation is believed to involve the formation of a nickelacyclopropane intermediate. beilstein-journals.org A variety of nickel catalysts, often in combination with specific ligands such as phosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs), can be employed. acs.orgnih.govnih.gov These reactions are typically performed under mild conditions and can tolerate a wide range of functional groups. nih.govnih.gov The choice of the nickel precursor, ligand, and reaction conditions is critical to achieving high efficiency and selectivity in the coupling of this compound with various organometallic reagents.

| Nickel Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Ni(COD)₂ | PCy₃ | K₃PO₄ | Toluene/MeOH/H₂O | beilstein-journals.org |

| NiCl₂·glyme | pybox | - | - | nih.govnih.gov |

Negishi Cross-Coupling and Organometallic Reactivity

The Negishi cross-coupling reaction serves as a powerful method for forming carbon-carbon bonds, demonstrating high functional group tolerance and effectiveness in constructing complex molecules, including bipyridine derivatives. orgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc compound with an organic halide or triflate. orgsyn.orgorganic-chemistry.org In the context of this compound, both the C-F and C-SO2Me bonds, as well as C-H bonds, present potential sites for organometallic reactivity.

Organozinc reagents are noted for their high reactivity, which often allows for milder reaction conditions compared to other cross-coupling protocols. nih.gov The preparation of the necessary pyridylzinc halides can be achieved through methods like transmetalation from pyridyllithium intermediates or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org While fluoro-substituted compounds are typically inert in Negishi reactions, the relative reactivity of halides generally follows the trend I > Br > Cl, allowing for selective coupling at a more reactive halogen site if multiple are present. orgsyn.org

The methylsulfonyl group (SO2Me) is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. The C4-fluoro substituent is generally less reactive in palladium-catalyzed couplings compared to other halogens. orgsyn.org However, the Negishi reaction has been successfully employed for the synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides, coupling iodo-pyrimidines with unactivated Csp³ fluoroalkylzinc bromides, which indicates its utility in creating bonds with fluorine-containing aliphatic chains. nih.gov The functional group tolerance of Negishi coupling is broad, accommodating esters, ketones, and even free N-H groups. nih.gov This suggests that the sulfonyl group in this compound would likely be tolerated during a coupling reaction at another site on the molecule.

Table 1: General Conditions for Negishi Cross-Coupling of Pyridine Derivatives

| Parameter | Details | Source(s) |

| Catalyst | Pd₂(dba)₃ / PCyp₃ | organic-chemistry.org |

| Organometallic Reagent | Alkyl-, Alkenyl-, or Arylzinc halides | organic-chemistry.org |

| Electrophile | Pyridyl halides (I, Br, Cl), Triflates | orgsyn.orgorganic-chemistry.org |

| Solvent | THF, THF/NMP | organic-chemistry.orgnih.gov |

| Temperature | Room Temperature to 80°C | organic-chemistry.orgnih.gov |

| Key Feature | High functional group tolerance | orgsyn.orgnih.gov |

C-H Functionalization Strategies

Directed C-H Activation and Functionalization at Pyridine Positions

C-H functionalization is an efficient strategy for modifying pyridine rings, which are core components of many pharmaceuticals and agrochemicals. rsc.orgnih.gov Directed C-H activation typically relies on a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond to facilitate cleavage and subsequent functionalization. nih.gov In pyridine derivatives, C-H activation is often seen at the C2 or C6 positions, ortho to the ring nitrogen. nih.govresearchgate.net

For this compound, the nitrogen atom itself can act as a directing group, guiding functionalization to the C6 position. Furthermore, the methylsulfonyl group at the C2 position could potentially direct a metal catalyst to the adjacent C3 position. The electronic properties of the substituents significantly influence the site-selectivity of these reactions. The electron-withdrawing nature of both the fluorine at C4 and the methylsulfonyl group at C2 deactivates the ring towards electrophilic attack but can activate it for other types of functionalization.

While many C-H activation methods focus on forming C-C bonds, alternative strategies allow for the installation of other functionalities. nih.gov One such two-step approach involves an initial C-H fluorination followed by nucleophilic aromatic substitution (SNA_r_) of the newly installed fluoride. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluorinated pyridines in S_NA_r_ reactions. nih.gov This suggests that if C-H fluorination could be selectively achieved at a specific position on this compound, it would open a pathway for introducing a wide range of nucleophiles at that site.

Table 2: C-H Functionalization Approaches for Pyridine Rings

| Strategy | Target Position | Catalyst/Reagent | Comments | Source(s) |

| Directed C-H Activation | C2 / C6 (ortho to N) | Transition Metal Catalysts (e.g., Rh, Ir) | The pyridine nitrogen directs the catalyst. | nih.govresearchgate.net |

| Minisci-type Reaction | C2 / C4 | Silver Nitrate / Ammonium Persulfate | Involves addition of carbon-centered radicals. | nih.gov |

| C-H Fluorination / S_NA_r | Various | Electrophilic Fluorinating Agents | Two-step process for introducing various functional groups. | nih.gov |

Radical-Mediated C-H Functionalization

Radical-mediated reactions provide a powerful avenue for the functionalization of heteroaromatic compounds. nih.govnih.gov The Minisci reaction, a classic example, involves the addition of a carbon-centered radical to an electron-deficient aromatic ring, such as pyridine. nih.gov The strong electron-withdrawing properties of the methylsulfonyl group and the fluorine atom in this compound make its pyridine ring highly susceptible to this type of transformation.

Recent advancements have led to the development of general platforms for the C-4 functionalization of pyridines using both ionic and radical nucleophiles. rsc.org By employing a pocket-type urea (B33335) activation reagent, regioselective C-4 alkylation and arylation can be achieved. rsc.org This method is particularly noteworthy as it represents the first instance of highly regioselective C-4 radical arylation of pyridines and is applicable to the late-stage functionalization of complex molecules. rsc.org Given the structure of this compound, direct functionalization at the C4 position would require displacement of the fluorine atom. However, radical functionalization could potentially be directed to the C3, C5, or C6 positions. Visible-light photocatalysis has emerged as an environmentally friendly method to generate radicals for such transformations. nih.gov

Dearomatization and Reduction Reactions

Nucleophilic Dearomatization of Activated Pyridines

Dearomatization reactions are valuable transformations that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. nih.govnih.gov Pyridines, being aromatic, are thermodynamically stable and their dearomatization is challenging. nih.govnih.gov To overcome this, the pyridine ring must be "activated," typically by installing electron-withdrawing groups that make it more susceptible to nucleophilic attack. mdpi.com The methylsulfonyl group (SO2Me) in this compound is a potent activating group.

Nucleophilic attack on an activated pyridine, often after N-acylation or N-sulfonylation, can occur at the C2 or C4 positions. mdpi.com The regiochemical outcome depends on factors like the nature of the nucleophile and the substitution pattern on the pyridine ring. mdpi.com The dearomatization process results in the formation of dihydropyridines, which are versatile intermediates. nih.gov For instance, the presence of a substituent at the 4-position can direct nucleophilic attack to the C2 position, while 4-unsubstituted pyridines often yield 1,4-dihydropyridine (B1200194) products. nih.gov In the case of this compound, nucleophilic attack could potentially lead to either substitution of the fluorine at C4 or addition to form a dihydropyridine (B1217469), depending on the reaction conditions and the nucleophile used.

Table 3: Strategies for Nucleophilic Dearomatization of Pyridines

| Activation Method | Nucleophile Type | Product | Regioselectivity | Source(s) |

| N-Acylation / N-Sulfonylation | Various (e.g., phosphites) | 1,2- or 1,4-Dihydropyridines | Depends on nucleophile and substrate | mdpi.com |

| Copper Hydride Catalysis | Styrenes (with silane) | 1,4-Dihydropyridines | C4-selective for unsubstituted pyridines | nih.govmdpi.com |

| Ruthenium Catalysis | Pinacol boranes | N-boryl-1,4-dihydropyridines | C4-selective for 3-substituted pyridines | nih.gov |

Catalytic Hydrogenation and Hydropyridine Formation

Catalytic hydrogenation is a fundamental method for the reduction of aromatic rings. The full reduction of a pyridine ring results in the corresponding piperidine. This transformation can be achieved following a dearomatization step. For example, unstable N-silyl-1,4-dihydropyridines, formed via copper-catalyzed dearomatization, can be conveniently reduced to the fully saturated piperidines using sodium borohydride (B1222165) (NaBH₄) in acetic acid. mdpi.com

The direct, enantioselective hydrogenation of pyridines is a well-established approach for accessing chiral piperidines and their partially hydrogenated precursors, hydropyridines. researchgate.net The presence of activating groups, such as the methylsulfonyl group on this compound, can influence the conditions required for hydrogenation and the stability of the resulting products. The reduction of the pyridine ring disrupts its aromaticity, leading to the formation of various hydropyridine isomers (e.g., dihydropyridines, tetrahydropyridines) en route to the fully saturated piperidine. The specific outcome of the hydrogenation depends heavily on the catalyst, solvent, and reaction conditions employed.

Other Transformation Pathways

Beyond its role as an excellent leaving group in SNAr reactions, the methylsulfonyl group in this compound can potentially undergo various chemical transformations. These reactions, while not as prevalent in the literature as its substitution chemistry, offer avenues for further functionalization and structural diversification.

Oxidation and Reduction of the Sulfonyl Group

The sulfonyl group in this compound is at the highest oxidation state of sulfur. Therefore, further oxidation of the sulfonyl group itself is not feasible under standard chemical conditions.

Conversely, the reduction of the sulfonyl group, also known as desulfonylation, is a synthetically valuable transformation that can lead to the removal of the sulfonyl group and the formation of a C-H bond. wikipedia.org This process is typically achieved using reductive methods. Common reagents for desulfonylation include active metals like sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide, as well as tin hydrides. wikipedia.orgresearchgate.net While specific studies on the reduction of this compound are not extensively documented, the general principles of desulfonylation of aryl sulfones can be applied. For instance, the reduction of allylic 1,2- and 1,3-hydroxy phenyl sulfones has been accomplished using samarium(II) iodide, resulting in desulfonylation and the formation of allylic alcohols. acs.org This suggests that under appropriate conditions, the methylsulfonyl group of this compound could be reduced to afford 4-fluoropyridine (B1266222).

Another potential reductive pathway involves the conversion of the sulfone to a sulfoxide (B87167). This transformation has been noted in the context of tuning the reactivity of 2-sulfonyl pyridines for biological applications. nih.gov

Rearrangement Reactions and Structural Reorganization

Rearrangement reactions involving aryl sulfones are known, although they often require specific structural features and reaction conditions. d-nb.inforesearchgate.net One of the most well-known is the Ramberg-Bäcklund rearrangement, which involves the conversion of α-halo sulfones to alkenes. researchgate.net This specific rearrangement is not directly applicable to this compound as it lacks a halogen on the methyl group of the sulfonyl moiety.

Another documented rearrangement is the Truce-Smiles rearrangement, which typically involves the intramolecular nucleophilic aromatic substitution of diaryl sulfones. While not directly reported for this compound, related rearrangements of aryl sulfamates and sulfates to para-sulfonyl anilines and phenols have been investigated, highlighting the potential for intramolecular migrations in sulfonyl-containing aromatic systems. researchgate.net

A study on the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets revealed a mechanism involving a 1,2-aryl migration. nsf.govnih.gov This suggests that under specific, non-classical conditions, structural reorganization of the arylsulfonyl moiety is possible.

Furthermore, the Cope and Claisen rearrangements are well-established pericyclic reactions that lead to structural reorganization. masterorganicchemistry.com While these are not directly applicable to the sulfonyl group itself, the principles of sigmatropic rearrangements could potentially be exploited in more complex derivatives of this compound. For instance, a nucleophilic dearomatization of activated pyridines using vinyl sulfoxonium ylides has been shown to proceed via a d-nb.info-sigmatropic rearrangement. acs.org

While specific examples of rearrangement reactions directly involving this compound are scarce in the current literature, the foundational principles of sulfone chemistry suggest that such transformations could be induced under the right conditions, offering potential for novel synthetic applications.

Applications in Complex Molecule Synthesis and Structural Diversity

4-Fluoro-2-(methylsulfonyl)pyridine as a Versatile Synthetic Intermediate

The dual activation provided by the fluorine atom and the methylsulfonyl group makes this compound a cornerstone for the synthesis of intricate molecular architectures. This strategic substitution pattern allows for sequential and controlled modifications of the pyridine (B92270) ring.

The electron-withdrawing nature of both the fluorine at the 4-position and the methylsulfonyl group at the 2-position significantly influences the reactivity of the pyridine ring. This electronic arrangement makes the C-2 and C-4 positions susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com The inherent reactivity differences between the C-F and C-SO2CH3 bonds, along with the ability to modulate reaction conditions, allow for the selective replacement of these groups.

The sulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack. cas.cz In many instances, primary aliphatic amines can selectively displace the sulfone group. researchgate.net Conversely, the high electronegativity of the fluorine atom makes the C-F bond a reactive site for SNAr reactions, often proceeding at faster rates than the corresponding chloro-pyridines. nih.gov This differential reactivity allows for a stepwise and controlled introduction of various nucleophiles, including those based on nitrogen, oxygen, and sulfur, at specific positions on the pyridine core. nih.gov

Recent studies have demonstrated the utility of related building blocks, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, in the regioselective synthesis of 2,3,5-trisubstituted pyridines. acs.org This highlights the power of this substitution pattern to direct incoming substituents to desired locations on the pyridine ring.

The ability to sequentially and selectively functionalize this compound makes it an excellent precursor for the synthesis of polysubstituted pyridines. By choosing the appropriate nucleophiles and reaction conditions, a wide array of substituents can be introduced, leading to a diverse library of pyridine derivatives.

Furthermore, the functionalities introduced via substitution reactions on the this compound scaffold can serve as handles for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the introduction of an amino or hydroxyl group can facilitate intramolecular reactions to form bicyclic structures like pyrido-oxazines. acs.org This approach provides a modular and efficient strategy for constructing complex, multi-ring systems that are of significant interest in medicinal chemistry and materials science. The stepwise installation of substituents into an aromatic core is a direct and modular strategy for creating these complex structures. nih.gov

Synthesis of Diversified Pyridine Derivatives

The versatility of this compound extends to the systematic exploration of structure-activity relationships and the design of pyridine derivatives with specific, tailored properties.

The electronic properties of substituents on a pyridine ring significantly influence its reactivity. nih.govrsc.org Electron-donating groups generally increase the electron density of the ring, while electron-withdrawing groups decrease it. rsc.org The interplay of inductive and resonance effects of different substituents can lead to complex reactivity patterns. nih.gov

| Derivative Type | Expected Influence on Pyridine Ring | Potential Subsequent Reactivity |

| Amine Substituted | Electron-donating | Increased reactivity towards electrophiles |

| Alkoxy Substituted | Electron-donating | Activation of the ring for further substitutions |

| Thiol Substituted | Can act as nucleophile or be oxidized | Participation in further coupling reactions |

This systematic approach allows for a deeper understanding of the fundamental principles governing pyridine chemistry.

The ability to create a diverse library of pyridine derivatives from a single, versatile precursor like this compound is a powerful tool in rational drug design and materials science. By understanding the structure-property relationships, chemists can design and synthesize molecules with specific electronic, optical, or biological properties.

For instance, in the development of novel pharmaceuticals, the pyridine scaffold is a common feature. nih.govnumberanalytics.com The ability to fine-tune the substituents on the pyridine ring allows for the optimization of a compound's binding affinity to a biological target, its metabolic stability, and other pharmacokinetic properties. orgsyn.orgnih.gov Similarly, in materials science, the electronic properties of pyridine-containing polymers and dyes can be tailored for applications in electronics and photonics by carefully selecting the substituents on the pyridine core. wur.nl

Contribution to Heterocyclic Synthesis Methodologies

The use of activated pyridine systems like this compound contributes significantly to the advancement of synthetic methodologies for heterocyclic compounds. The predictable and selective reactivity of this intermediate allows for the development of robust and efficient synthetic routes to complex targets.

The development of methods that allow for the controlled, stepwise functionalization of a pre-existing heterocyclic core represents a significant advancement over traditional methods that often involve the construction of the ring in the final steps. nih.gov The chemistry of this compound exemplifies this modern approach, providing a platform for late-stage functionalization, which is particularly valuable in the synthesis of complex molecules. nih.gov The development of novel synthetic methods often involves the use of innovative reagents and catalysts to achieve transformations that were previously difficult or impossible. tennessee.edu The unique reactivity of sulfones in heterocyclic synthesis has been a subject of interest, leading to the development of new routes to various heterocyclic systems. mdpi.com

Development of Novel Approaches for Pyridine Annulations and Functionalization

The reactivity of this compound is largely dictated by the interplay of its two key functional groups. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position serves as an excellent leaving group in such reactions. This inherent reactivity has been harnessed to develop new methods for creating highly substituted pyridines.

Research on analogous compounds, such as 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, has demonstrated the exceptional utility of such scaffolds in the regioselective synthesis of 2,3,5-trisubstituted pyridines. nih.govacs.org These building blocks are readily derivatized at multiple positions, showcasing the potential for creating a wide array of complex pyridine structures from a single, versatile precursor. nih.gov The high reactivity of 2-halopyridines, particularly 2-fluoropyridines, in SNAr reactions is well-documented, with 2-fluoropyridine (B1216828) reacting with sodium ethoxide 320 times faster than 2-chloropyridine. nih.gov This enhanced reactivity allows for substitutions to occur under mild conditions, a crucial factor when dealing with complex and sensitive substrates. nih.gov

The presence of the methylsulfonyl group not only activates the ring but also directs incoming nucleophiles. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. stackexchange.com In the case of this compound, the fluorine at the 4-position is the primary site for nucleophilic displacement.

While direct examples of pyridine annulation reactions starting from this compound are not extensively reported in the literature, its role as a key intermediate in the functionalization of a pre-existing pyridine ring is evident. The general strategy involves the displacement of the 4-fluoro substituent by a variety of nucleophiles, including those with carbon, nitrogen, oxygen, and sulfur centers. This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Strategic Integration into Multi-Step Synthesis Sequences

The unique reactivity profile of this compound makes it an attractive component for strategic incorporation into multi-step syntheses of complex target molecules, particularly in the field of medicinal chemistry. The methylsulfonylphenyl moiety is a recognized pharmacophore, and its presence on a pyridine ring offers a valuable scaffold for drug discovery. nih.govnih.gov

The synthesis of complex bioactive molecules often requires the sequential and controlled introduction of various substituents. The differential reactivity of the positions on the this compound ring can be exploited to achieve such selectivity. For instance, the highly reactive 4-position can be addressed first, followed by potential modifications at other positions under different reaction conditions.

A notable example of the strategic use of a related building block is in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine. While not directly using this compound, the synthesis showcases the power of sequential functionalization of a substituted pyridine ring. nih.gov Similarly, the synthesis of various polysubstituted pyridines has been achieved through the chemoselective Suzuki coupling of related heteroaryl fluorosulfates, highlighting the ability to selectively functionalize different positions on the pyridine ring. nih.gov

The table below illustrates the potential for nucleophilic aromatic substitution reactions on a 2,4-disubstituted pyridine scaffold, based on the reactivity of analogous compounds. These examples demonstrate the versatility of such building blocks in introducing a range of functionalities.

| Nucleophile | Product Structure | Reaction Conditions | Reference |

| Phenol | 4-Phenoxy-2-(methylsulfonyl)pyridine | Base, Solvent | rsc.org |

| Aniline | 4-Anilino-2-(methylsulfonyl)pyridine | Base, Solvent | nih.gov |

| Thiophenol | 4-(Phenylthio)-2-(methylsulfonyl)pyridine | Base, Solvent | chemrxiv.org |

| Amine | 4-Amino-2-(methylsulfonyl)pyridine | Amine, Solvent | nih.gov |

This table is illustrative and based on the reactivity of analogous halosulfonylpyridines. Specific conditions and yields for this compound may vary.

The strategic integration of this compound into a synthetic route allows for the late-stage functionalization of complex molecules. This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. The ability to introduce a variety of substituents at a late stage of the synthesis significantly enhances the efficiency of the drug discovery process. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic and Spectrometric Analysis for Structural Elucidation and Reaction Monitoring

The definitive identification of 4-Fluoro-2-(methylsulfonyl)pyridine and the monitoring of its chemical transformations rely on a suite of spectroscopic and spectrometric methods. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

¹H NMR provides information on the chemical environment of protons on the pyridine (B92270) ring and the methyl group.

¹³C NMR identifies the carbon skeleton, with the carbons attached to the fluorine and sulfonyl groups showing significant shifts.

¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine substituent. For instance, in studies of similar 2-(thiofluoroalkyl)pyridines, ¹⁹F NMR is used to determine lipophilicity through partitioning experiments. nih.gov

Infrared (IR) spectroscopy helps to identify functional groups. The spectra of fluoropyridines show characteristic C-F bond stretching frequencies, which are influenced by the electronic effects of the ring. researchgate.net Key vibrational modes for this compound would include the S=O stretches of the sulfonyl group, C-F stretch, C-S stretch, and various pyridine ring vibrations.

Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₆H₆FNO₂S.

These techniques are not only used for initial characterization but are also vital for monitoring the progress of reactions, such as the regioselective substitution reactions that similar building blocks undergo. acs.org

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Observation | Significance |

|---|---|---|---|

| ¹H NMR | Pyridine H, Methyl H | Distinct chemical shifts for aromatic and methyl protons. | Confirms proton environments and coupling patterns. |

| ¹³C NMR | Pyridine C, Methyl C | Characteristic shifts for C-F, C-S, and other ring carbons. | Elucidates the carbon framework of the molecule. |

| ¹⁹F NMR | C-F | A specific chemical shift confirming the fluorine's electronic environment. nih.gov | Unambiguously identifies the fluorine atom. |

| IR Spectroscopy | -SO₂-, C-F, Pyridine Ring | Strong S=O stretching bands, C-F stretching, and ring vibrations. researchgate.net | Confirms the presence of key functional groups. |

| Mass Spectrometry | Entire Molecule | A molecular ion peak corresponding to the molecular weight (175.18 g/mol). cymitquimica.com | Determines molecular weight and fragmentation for structural clues. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens to understand the properties of this compound at a molecular level, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the energetics and pathways of chemical reactions. aps.org For molecules like this compound, DFT calculations can be employed to model reaction mechanisms, such as nucleophilic aromatic substitution. Researchers use DFT to calculate the energies of reactants, transition states, and products, thereby mapping out the reaction coordinate. acs.org This allows for the prediction of regioselectivity, where a nucleophile might preferentially attack at a specific position on the pyridine ring. For example, in related dichloromethylsulfonylpyrimidines, the sulfone group can be selectively displaced by certain amines, a selectivity that can be explained and predicted through computational modeling. researchgate.net By calculating the activation barriers for substitution at different positions, DFT can rationalize why one product is formed over another. acs.org

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of both the fluorine and methylsulfonyl groups. This significantly lowers the electron density of the pyridine ring, making it highly electrophilic.

DFT calculations are used to quantify these electronic properties. researchgate.net Key parameters include:

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of chemical reactivity and kinetic stability. rsc.org A low HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, significant positive potential is expected on the pyridine ring, highlighting sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Studies on other substituted pyridines have shown that 4-substitution provides a handle to regulate the electronic properties and subsequent reactivity. nih.gov The presence of electron-withdrawing groups can enhance the catalytic activity of metal complexes derived from such ligands. nih.gov

Table 2: Key Computational Electronic Parameters and Their Implications

| Parameter | Computational Method | Predicted Property for this compound | Implication for Reactivity |

|---|---|---|---|

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G) rsc.org | Expected to be relatively small. | High reactivity towards nucleophiles. |

| Molecular Electrostatic Potential (MEP) | DFT researchgate.net | Positive potential on the pyridine ring, especially near C2 and C6. | Predicts sites for nucleophilic attack. |

| Atomic Charges | NBO or Mulliken Population Analysis | Significant positive charges on ring carbons. | Quantifies the electrophilic nature of the ring. |

In the case of this compound, molecular modeling using methods like DFT can determine the most stable conformation by calculating the rotational energy barrier around the C2-S bond. This analysis helps to understand how the orientation of the sulfonyl group might influence crystal packing or interactions with other molecules. The combination of steric and electronic effects, including potential interactions between the sulfonyl oxygens and the fluorine atom or adjacent ring positions, dictates the molecule's lowest energy state.

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Methylsulfonyl Pyridine

The utility of 4-Fluoro-2-(methylsulfonyl)pyridine as a versatile building block in medicinal and materials science is well-established. However, ongoing research continues to push the boundaries of its synthesis and application. Future efforts are coalescing around the principles of efficiency, sustainability, and the discovery of novel chemical space. Key emerging avenues include the development of greener synthetic methodologies, the exploration of new catalytic systems for its functionalization, and the investigation of uncharted reactivity patterns to expand its synthetic utility.

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-2-(methylsulfonyl)pyridine, and how are intermediates characterized?

Answer:

The synthesis typically involves halogenation and sulfonylation steps. For example:

- Step 1 : Start with a fluoropyridine derivative (e.g., 2-fluoro-4-methylpyridine ). Introduce a sulfonyl group via oxidation or substitution. Evidence suggests using sodium azide or thiocyanate for substitution , while palladium-catalyzed coupling can introduce aryl groups .

- Step 2 : Purify intermediates via recrystallization or chromatography (e.g., silica gel). Characterization employs NMR (¹H/¹³C, 19F for fluorine), mass spectrometry (HRMS for molecular ion confirmation), and IR to track sulfonyl group formation (S=O stretch at ~1350–1150 cm⁻¹) .

- Key Data : In related compounds, coupling reactions with boronic acids achieve yields >70% under inert atmospheres .

Advanced: How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) at the sulfonyl group?

Answer:

The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group, activating the pyridine ring for NAS.

- Mechanistic Insight : Fluorine at the 4-position further deactivates the ring, directing nucleophiles (e.g., amines, thiols) to the ortho/para positions relative to the sulfonyl group. Computational studies (DFT) can map charge distribution to predict reactivity .

- Contradictions : Some studies report unexpected regioselectivity due to steric hindrance from the sulfonyl group. For example, bulky nucleophiles may favor substitution at less hindered positions despite electronic preferences .

- Methodology : Use kinetic studies (e.g., monitoring reaction rates via HPLC) and isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to distinguish electronic vs. steric effects .

Basic: What spectroscopic and chromatographic techniques validate the purity of this compound?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-60 to -80 ppm for aromatic F). ¹H NMR detects adjacent protons (e.g., coupling between H-3 and F-4, J ~8–12 Hz) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 190.02). Fragmentation patterns distinguish isomers .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve sulfonyl-containing byproducts .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonylpyridine derivatives?

Answer:

- Case Study : In COX-2 inhibition studies, substituents on the pyridine ring dramatically alter selectivity. For example, morpholine-substituted derivatives show IC₅₀ = 0.07 μM for COX-2 vs. 217.1 selectivity over COX-1 .

- Methodology :

- Control Experiments : Test compounds under identical assay conditions (e.g., enzyme source, substrate concentration).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace fluorine with chlorine) and correlate with activity trends .

- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding modes in enzyme active sites .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Toxicity Data : While specific toxicity is unconfirmed for this compound, analogous sulfonylpyridines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats). Treat all derivatives with caution .

Advanced: How can derivatives of this compound be designed to enhance target selectivity in kinase inhibition?

Answer:

- Rational Design :

- Validation :

- Kinase Profiling : Use panels (e.g., KinomeScan) to assess selectivity across 400+ kinases.

- Crystallography : Co-crystallize derivatives with target kinases (e.g., PLK4) to confirm binding modes .

Basic: What solvents and catalysts optimize cross-coupling reactions involving this compound?

Answer:

- Solvents : DMF or THF for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Avoid protic solvents to prevent sulfonyl group hydrolysis .

- Catalysts : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings. Optimize ligand ratios to minimize homocoupling byproducts .

- Yields : Typical yields range from 65–85% at 80–100°C under N₂ .

Advanced: What computational methods predict the reactivity of this compound in multi-step syntheses?

Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-6 position may be more reactive than C-5 due to sulfonyl group effects .

- Retrosynthetic Analysis : Tools like Synthia™ propose routes via disconnections at the sulfonyl or fluorine positions .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for challenging transformations (e.g., fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.